molecular formula C16H19N3O2 B362572 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane CAS No. 701920-52-7

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane

Cat. No.: B362572
CAS No.: 701920-52-7
M. Wt: 285.34g/mol
InChI Key: CZPQOYSVXJPPPC-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is a chemical compound of significant interest in specialized organic and medicinal chemistry research. The structure of this molecule incorporates two key nitrogen-containing heterocycles—pyrrole and azepane—linked by a nitro-substituted phenyl ring. Pyrroles are fundamental aromatic heterocycles found in a wide array of biologically active natural products and pharmaceuticals . The azepane ring, a seven-membered nitrogen heterocycle, is a valuable scaffold in drug discovery due to its conformational flexibility and potential for target engagement. The electron-withdrawing nitro group adjacent to the azepane linkage on the benzene ring can significantly influence the molecule's electronic properties and reactivity, making it a potential intermediate for further synthetic elaboration. Researchers are exploring this compound and its analogs primarily as a building block for the synthesis of more complex molecular architectures. Potential research applications include its use in the development of novel ligands for various biological targets, as a precursor in the synthesis of functional organic materials, or as a model compound in methodological studies of heterocyclic chemistry. The presence of the nitro group offers a versatile handle for reduction to an amine or for participation in nucleophilic aromatic substitution reactions, allowing for diverse chemical modifications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate care, consulting the safety data sheet (SDS) and adhering to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitro-4-pyrrol-1-ylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQOYSVXJPPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Nitro 4 Pyrrol 1 Ylphenyl Azepane and Its Analogues

Foundational Strategies for Azepane Ring Formation

The construction of the azepane scaffold is a continuous challenge for synthetic organic chemists. researchgate.netresearchgate.net Methodologies are generally categorized into several key approaches, including ring-closing reactions, ring-expansion of existing cyclic structures, and photochemical methods. researchgate.netresearchgate.net

Ring-closing reactions are a direct approach to forming the azepane ring from an acyclic precursor. Several methods have been developed, each with specific advantages.

Intramolecular Reductive Amination: This strategy is a cornerstone for azepane synthesis. It typically involves a linear precursor containing an amine and a carbonyl group (or a precursor that can be converted to one). For instance, a novel stereoselective synthesis of pentahydroxyazepane iminosugars utilizes an intramolecular reductive amination as the key cyclization step to form the seven-membered ring. nih.govacs.org In some cases, this reaction can be part of a domino sequence, such as debenzylation followed by reductive amination, although reaction conditions may need careful optimization to favor the desired azepane product over other side products like N,O-acetals. nih.govacs.org

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the formation of various ring sizes. The application of RCM in synthesizing benzo manchester.ac.ukresearchgate.netazepino[1,2-b]isoquinolin-9-ones demonstrates its utility. nih.gov In this approach, a diene precursor is treated with a ruthenium catalyst (e.g., Grubbs catalyst) to form the cyclic alkene, which can then be hydrogenated to the saturated azepane ring. nih.gov

Silyl-aza-Prins Cyclization: This method provides an efficient route to trans-azepanes with high yields and diastereoselectivity. acs.org The reaction involves the cyclization of allylsilyl amines with an aldehyde, catalyzed by a Lewis acid like Indium(III) chloride (InCl₃). The choice of catalyst is crucial, as using others like TMSOTf can lead to different products. acs.org

Ring-Closing StrategyPrecursor TypeKey Reagents/CatalystsTypical ProductCitation
Intramolecular Reductive AminationAmino-aldehyde/ketoneReducing agents (e.g., H₂, Pd/C)Saturated Azepane nih.govacs.org
Ring-Closing Metathesis (RCM)Acyclic DieneRuthenium catalysts (e.g., Grubbs)Unsaturated Azepine nih.gov
Silyl-aza-Prins CyclizationAllylsilyl amine & AldehydeInCl₃ (Lewis Acid)trans-Azepane acs.org

Ring-expansion offers an alternative pathway, transforming more readily available five- or six-membered rings into the seven-membered azepane system. researchgate.netresearchgate.net

Expansion of Piperidines: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and yield via the ring expansion of piperidines. rsc.org This strategy has been successfully applied to construct the azepine backbone of potentially bioactive compounds. rsc.org

Expansion of Pyrrolidines: A method has been developed for synthesizing di- and tri-substituted fluoroalkylated azepanes through the ring expansion of pyrrolidines. researchgate.net The process proceeds via a regioselective attack of a nucleophile on a bicyclic azetidinium intermediate. researchgate.net

Reductive Amination-Triggered Ring Enlargement: Fused bicyclic aminocyclopropanes can serve as precursors to azepanes. Reductive amination conditions with aldehydes or ketones can trigger the cleavage of the cyclopropane (B1198618) ring, leading to ring-expanded products. rsc.org

Ring-Expansion StrategyPrecursor RingKey Intermediate/ReactionResulting ScaffoldCitation
Piperidine ExpansionPiperidineNot specifiedAzepane/Azepine rsc.org
Pyrrolidine (B122466) ExpansionPyrrolidineBicyclic azetidiniumFluoroalkylated Azepane researchgate.net
Cyclopropane CleavageAminocyclopropaneReductive aminationSubstituted Piperidine/Azepane rsc.org

A particularly relevant and innovative strategy for synthesizing the target molecule involves the photochemical dearomative ring expansion of nitroarenes. nih.govphotoreact.eu Given that 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane contains a nitroarene substructure, this method is directly applicable.

The process is centered on the conversion of the nitro group into a highly reactive singlet nitrene intermediate. nih.govmanchester.ac.ukresearchgate.net This transformation is mediated by blue light at room temperature and does not require a photocatalyst. nih.govresearchgate.net The generated nitrene then triggers the expansion of the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. researchgate.netresearchgate.net A subsequent hydrogenolysis step reduces the unsaturated azepine to the final polysubstituted saturated azepane. nih.govphotoreact.eu This two-step sequence provides a powerful method for accessing complex azepanes from simple, readily available nitroarenes. nih.govmanchester.ac.uk The utility of this strategy has been demonstrated in the synthesis of several azepane analogues of known piperidine-containing drugs. nih.govphotoreact.eu

The mechanism involves the photo-irradiation of the nitroarene, which, in the presence of an electron-rich phosphite (B83602) reagent, undergoes deoxygenation to form the singlet aryl nitrene. researchgate.net This intermediate then rearranges to expand the ring, which is subsequently reduced. researchgate.netresearchgate.net

Various transition metals catalyze key bond-forming reactions that can be harnessed to construct the azepane ring.

Palladium-Catalyzed Reactions: Palladium catalysts are used in several approaches. One method involves a Pd-catalyzed asymmetric allylic alkylation to create optically active precursors, which then undergo further transformations to yield annulated azepanes. chemistryviews.org Another approach uses a palladium(II)-catalyzed [5+2] oxidative annulation of o-arylanilines with alkynes or a cyclization/addition of biphenyl (B1667301) derivatives with phenylboronic acids to create dibenzo[b,d]azepines. rsc.org

Copper-Catalyzed Reactions: An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov

Osmium-Catalyzed Reactions: A novel stereoselective synthesis of heavily hydroxylated azepane iminosugars relies on a key osmium-catalyzed tethered aminohydroxylation reaction to form a crucial C-N bond with complete regio- and stereocontrol. nih.govacs.org

Rhodium-Catalyzed Reactions: α-imino rhodium carbenes can initiate a formal 1,3-migration of hydroxy and acyloxy groups, with subsequent selective annulation of the resulting zwitterions efficiently affording azepane derivatives. acs.org

Metal CatalystReaction TypeStarting MaterialsProduct TypeCitation
Palladium (Pd)Asymmetric Allylation / HydrogenationCyclic α-allyl-β-oxoestersAnnulated Azepanes chemistryviews.orgresearchgate.net
Copper (Cu)Tandem Amination/CyclizationAllenynes, AminesCF₃-Substituted Azepines nih.gov
Osmium (Os)Tethered AminohydroxylationAllylic AlcoholsPolyhydroxyazepanes nih.govacs.org
Rhodium (Rh)Migration/AnnulationDiazo compounds with hydroxy/acyloxy groupsSubstituted Azepanes acs.org

The synthesis of enantiomerically pure azepanes is crucial for developing new biologically active compounds, as they often contain at least two stereogenic centers. chemistryviews.org

A notable strategy for producing optically active [b]-annulated azepane scaffolds begins with optically active cyclic α-allyl-β-oxoesters, which are obtained via a palladium-catalyzed asymmetric allylic alkylation. chemistryviews.org These chiral intermediates are then subjected to a ruthenium-catalyzed cross-metathesis with acrylonitrile. The final step is an exhaustive, palladium-catalyzed hydrogenation which reduces the C-C double bond and the C-N triple bond, followed by a stereoselective reductive amination to form the desired azepane ring with a trans-configuration. chemistryviews.orgresearchgate.net Furthermore, ring-expansion of optically active pyrrolidines has shown good transfer of chirality, yielding azepanes with excellent enantiomeric excess. researchgate.net

Advanced Approaches to Pyrrole (B145914) Moiety Construction

The pyrrole ring is a ubiquitous heterocycle in biologically active molecules. While classic methods like the Paal-Knorr and Knorr syntheses are foundational, numerous advanced strategies have been developed for creating highly substituted pyrroles. pharmaguideline.comwikipedia.org

Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. pharmaguideline.com A modern variation, the Clauson-Kaas synthesis, uses 2,5-dimethoxytetrahydrofuran (B146720) as a stable 1,4-dicarbonyl surrogate, which can react with various nitrogen nucleophiles, including amines and carbamates, to yield N-substituted pyrroles. acs.org

Hantzsch Pyrrole Synthesis: This method combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. pharmaguideline.comwikipedia.org

Barton-Zard Synthesis: This approach involves the addition of an isocyanoacetate to a nitroalkene, followed by cyclization to form the pyrrole ring. pharmaguideline.com

Synthesis from Allenes: Functionalized pyrroles can be assembled from allenes by reacting them with amines, enaminones, or aziridines. nih.gov For example, an I₂-catalyzed reaction between enamines and allenoates in the presence of an oxidant like TBHP yields polysubstituted pyrroles. nih.gov

Synthesis from N-propargylamines: N-propargylamines have emerged as versatile starting materials for synthesizing highly substituted pyrroles, including those with unusual substitution patterns that are otherwise difficult to access. rsc.org

Pyrrole Synthesis MethodKey ReactantsCatalyst/ConditionsKey FeaturesCitation
Paal-Knorr / Clauson-Kaas1,4-Dicarbonyl (or surrogate), AmineAcidic conditionsVersatile, common for N-substitution pharmaguideline.comacs.org
Hantzsch Synthesisβ-Ketoester, α-Haloketone, AmineBaseForms highly substituted pyrroles pharmaguideline.comwikipedia.org
Barton-Zard SynthesisIsocyanoacetate, NitroalkeneBaseGood for specific substitution patterns pharmaguideline.com
From AllenesAllenes, Enamines/AminesI₂ / TBHPAccess to functionalized pyrroles nih.gov
From N-propargylaminesN-propargylamines, AlkynonesZnI₂Access to unusually substituted pyrroles rsc.orgrsc.org

Classical and Green Synthetic Procedures for Pyrrole Derivatives

The formation of the pyrrole ring is a cornerstone of this synthesis. Both classical and modern, greener methodologies are available to chemists.

Classical Methods: Traditional syntheses like the Paal-Knorr, Knorr, and Hantzsch reactions have long been employed for pyrrole synthesis. researchgate.netsemanticscholar.org

Paal-Knorr Synthesis: This is one of the most common approaches, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org The reaction is typically catalyzed by an acid and proceeds by forming a di-imine intermediate which then cyclizes and dehydrates to yield the pyrrole. researchgate.netacs.org

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. semanticscholar.org The reaction is generally conducted under acidic conditions with heat. semanticscholar.org

Hantzsch Pyrrole Synthesis: This synthesis utilizes the reaction of an α-haloketone with a β-ketoester and an amine (like ammonia) to form the pyrrole ring.

Green Synthetic Procedures: Growing emphasis on environmental sustainability has driven the development of eco-friendly protocols for pyrrole synthesis. semanticscholar.orgresearchgate.net These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate reactions like the Clauson-Kaas reaction, leading to high yields and shorter reaction times. researchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and is particularly useful in reactions involving metal reagents, like zinc, by preventing aggregation and passivation of the metal surface. semanticscholar.org

Solvent-Free and Aqueous Conditions: The Paal-Knorr reaction has been successfully performed without a solvent or catalyst, offering advantages like mild conditions and high atom economy. acs.org Alternatively, using water as a solvent, sometimes with surfactants like sodium dodecyl sulfate (B86663) (SDS) to solubilize organic substrates, represents a green approach. researchgate.netorientjchem.org

Table 1: Comparison of Classical and Green Pyrrole Synthesis Methods

MethodReactantsConditionsAdvantagesLimitations
Paal-Knorr1,4-Dicarbonyl, Primary AmineAcid catalysisHigh yield, common approach researchgate.netacs.orgLimited to amines without α-substituents semanticscholar.org
Knorrα-Amino-ketone, β-KetoesterAcidic, heat semanticscholar.orgAccess to diverse substitution patternsRequires pre-functionalized starting materials
Hantzschα-Haloketone, β-Ketoester, AmineBase or thermalGood for specific substitution patternsUse of haloketones
Green (Microwave)Varies (e.g., Clauson-Kaas)Microwave irradiationFast, high yield, clean researchgate.netRequires specialized equipment
Green (Aqueous)Varies (e.g., Paal-Knorr)Water, optional surfactant researchgate.netEnvironmentally benign, safe orientjchem.orgSubstrate solubility can be an issue

Multicomponent Reactions for Highly Functionalized Pyrroles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. orientjchem.orgnih.gov This approach offers high atom economy and allows for the rapid generation of molecular diversity. rsc.orgbohrium.com

Several MCRs have been developed for the synthesis of highly functionalized pyrroles. nih.gov For instance, a one-pot, four-component reaction in an aqueous medium has been developed to produce pyrroles in good yields. nih.gov Another example involves a B(C₆F₅)₃-catalyzed reaction of vicinal tricarbonyl compounds, enamines, and nucleophiles, providing a versatile method to install a variety of functional groups on the pyrrole ring. rsc.org These reactions often proceed through a series of steps including Michael addition, condensation, and cyclization within a single pot. orientjchem.org The use of water as a solvent in some of these MCRs further enhances their green credentials. orientjchem.org

Table 2: Examples of Multicomponent Reactions for Pyrrole Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsKey FeatureReference
Four-ComponentAmine, Dialkyl acetylenedicarboxylate, Isatin, MalononitrileAqueous mediumGreen protocol, good yields nih.gov
Three-ComponentVicinal tricarbonyl, Enamine, NucleophileB(C₆F₅)₃Installs diverse functional groups at the 5α position rsc.org
Three-ComponentPrimary amine, Alkyl propiolate, Diethyl oxalateWater, 70°C, catalyst-freeEco-friendly, catalyst-free conditions orientjchem.org
Three-Component2,3-Diketoesters, Amines, AllenesB(C₆F₅)₃Provides 2α-functionalized pyrroles bohrium.com

Pyrrole Synthesis via Cycloaddition Reactions and Annulation

Cycloaddition and annulation strategies represent powerful methods for constructing the pyrrole nucleus, often providing access to complex fused-ring systems.

[3+2] Cycloaddition: The Van Leusen pyrrole synthesis is a prominent example of a [3+2] cycloaddition. nih.gov This reaction involves a tosylmethyl isocyanide (TosMIC) derivative, which acts as a three-atom component, reacting with an electron-deficient alkene (a Michael acceptor). nih.gov The process is typically base-mediated and proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov

Annulation Reactions: Palladium-catalyzed annulation reactions provide an efficient route to highly substituted pyrroles. For example, a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been reported. mdpi.com This cascade reaction involves the formation of an enamine intermediate, followed by a series of steps including β-hydride elimination and reinsertion to construct the pyrrole ring, using oxygen as the terminal oxidant. mdpi.com Another strategy involves a Pd-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines to construct pyrrolopiperazinones, which are precursors to certain alkaloids. acs.org

Strategic Coupling Reactions for Phenyl-Azepane and Phenyl-Pyrrole Linkages

Connecting the pre-formed heterocyclic rings to the central phenyl scaffold is a critical phase in the synthesis of the target molecule. This is typically achieved through modern cross-coupling reactions.

Formation of N-Aryl Azepanes

The azepane ring is a seven-membered saturated heterocycle. Its synthesis is considered challenging compared to its five- and six-membered counterparts, pyrrolidine and piperidine, leading to its underrepresentation in medicinal chemistry. nih.govmanchester.ac.uk

Recent advances have provided novel strategies for azepane synthesis:

Dearomative Ring Expansion: A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk In this process, a nitroarene is irradiated with blue light, which converts the nitro group into a singlet nitrene. manchester.ac.uk This reactive intermediate induces a one-atom ring expansion, transforming the six-membered benzene ring into a seven-membered azepine system. nih.gov Subsequent hydrogenation of the unsaturated azepine yields the saturated azepane. manchester.ac.uk This method allows the substitution pattern of the starting arene to be predictably transferred to the final azepane product. manchester.ac.uk

Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Mechanistic Considerations in Aryl-Heterocycle Coupling

The formation of C-N bonds to link the pyrrole and azepane nitrogen atoms to the phenyl ring likely involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. Nickel-catalyzed cross-electrophile coupling (XEC) reactions have also emerged as powerful alternatives. acs.orgnih.gov

Understanding the mechanism is key to optimizing these reactions. In Ni-catalyzed XEC, for instance, two different catalyst systems can lead to different mechanistic pathways. nih.gov

Mechanism A (Arylzinc Intermediate): A NiBr₂/terpyridine catalyst with zinc as a reductant can promote the formation of an arylzinc intermediate from an aryl bromide. acs.orgnih.gov This organozinc species then undergoes in situ coupling with a heteroaryl chloride. The process involves oxidative addition of the aryl bromide to a reduced nickel catalyst, followed by transmetalation to form the arylzinc species. acs.org

Mechanism B (Direct Cross-Coupling): A NiBr₂/bipyridine catalyst system can achieve selective cross-coupling through a different pathway, often involving additives like FeBr₂ and NaI. nih.gov

The selectivity in these cross-coupling reactions is crucial. For example, in Ni-catalyzed Tishchenko reactions between aryl and alkyl aldehydes, the selectivity arises from the stronger π-accepting ability of the aryl aldehyde combined with the ease of oxidative addition of the alkyl aldehyde. nih.gov Similar principles of electronic and steric effects govern the outcome of C-N cross-coupling reactions. The electronic properties of ligands and substituents on both the aryl halide and the amine play a significant role in the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. acs.org

Directed Introduction and Chemical Manipulation of the Nitro Group within the Phenyl Moiety

The nitro group on the phenyl ring is a key functional group in the target molecule. It is a strong electron-withdrawing group and a versatile synthetic handle. Its introduction is typically achieved through electrophilic aromatic substitution.

The nitration of the phenyl ring, which is already substituted with a pyrrole and an azepane group, would be governed by the directing effects of these substituents. Both the pyrrol-1-yl group and the azepan-1-yl group are activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atom. Therefore, direct nitration of a 1-(4-pyrrol-1-ylphenyl)azepane precursor would likely lead to a mixture of products, with nitration occurring at positions ortho to both activating groups.

A more strategic approach would involve introducing the nitro group at an earlier stage. For example, starting with a dihalonitrobenzene would allow for the sequential, directed coupling of the pyrrole and azepane moieties. Alternatively, the strategy of synthesizing azepanes from nitroarenes inherently incorporates the nitro group from the start of the azepane-forming sequence. nih.govmanchester.ac.uk

The nitro group itself can be chemically manipulated. For instance, it can be reduced to an amino group, which can then be further functionalized, or it can be used to activate the ring for nucleophilic aromatic substitution. This versatility makes the nitro group a valuable feature in a synthetic strategy.

Chemical Reactivity and Transformations of the 1 2 Nitro 4 Pyrrol 1 Ylphenyl Azepane System

Intramolecular and Intermolecular Reactivity of the Azepane Ring System

The azepane ring in the title compound is a saturated, seven-membered N-heterocycle. nih.gov As a saturated secondary amine, its reactivity is characterized by reactions at the nitrogen atom and conformational flexibility, rather than the reactions typical of unsaturated systems. However, the broader class of azepines (the unsaturated analogues) exhibits a rich chemistry involving pericyclic reactions and rearrangements. slideshare.net

While the saturated azepane ring in 1-(2-nitro-4-pyrrol-1-ylphenyl)azepane does not participate in pericyclic or cycloaddition reactions, its unsaturated counterparts, azepines, are known to engage in such transformations. slideshare.net Azepines can act as 2π, 4π, or 6π components in cycloaddition reactions. slideshare.netacs.org

[4+2] Cycloadditions: N-substituted 1H-azepines can function as dienes, reacting with dienophiles. For instance, 1-ethoxycarbonyl-1H-azepine undergoes [4+2] cycloaddition with pyrones. oup.com Similarly, enantiomerically pure dihydro-1H-azepines participate in highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.org

[4+6] Cycloadditions: In some cases, azepine derivatives can also undergo higher-order cycloadditions, such as the [4+6] reaction observed between 1-ethoxycarbonyl-1H-azepine and 5-methoxycarbonyl-2-pyrone. oup.com

[5+2] Cycloadditions: A photochemical rearrangement of N-vinylpyrrolidinones provides a formal two-step [5+2] cycloaddition pathway to construct functionalized azepin-4-ones, which are precursors to azepane derivatives. nih.gov

Intramolecular Cycloadditions: Tandem reactions involving intramolecular cycloadditions are also a route to functionalized azepane systems. For example, allenynes can undergo intramolecular [2+2]-cycloaddition to afford bicyclic amino acid derivatives containing the azepane core. nih.gov

These reactions are fundamental to the synthesis of complex azepane scaffolds but are not reactions of the fully saturated azepane ring itself. slideshare.netnih.gov

Aromatization is a characteristic reaction of unsaturated azepine derivatives, often proceeding through thermal or photochemical pathways to yield more stable aromatic systems. slideshare.netacs.org The saturated azepane ring is generally stable and does not aromatize unless it is part of a system that can undergo elimination to form an unsaturated intermediate. acs.org

Rearrangements of the azepane ring or its precursors are common synthetic strategies:

Ring Expansion: A prevalent method for synthesizing azepanes involves the ring expansion of smaller heterocycles like piperidines or pyrrolidines. acs.orgrsc.org For instance, a photochemical dearomative ring expansion of nitroarenes can convert a six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov Another approach involves the thermal ring-expansion of gem-dihalocyclopropanes fused to an N-heterocycle to yield halogenated dihydro-1H-azepines. rsc.org

Ring Contraction: Under certain conditions, bridged azepine derivatives can undergo ring contraction. For example, a bridged azepine with a sulfur atom (a thiazepine derivative) can contract to a (halogenomethyl)dihydropyridine when treated with methyl iodide. rsc.org

Table 1: Examples of Rearrangement Reactions Leading to Azepane Systems

Reaction TypeStarting MaterialKey ConditionsProduct TypeReference
Photochemical Ring ExpansionNitroarenesBlue light, room temperatureAzepine derivatives nih.gov
Thermal Ring Expansiongem-Dihalo-2-azabicyclo[4.1.0]heptanesHeat, base (K2CO3)Dihydro-1H-azepines rsc.org
Ullmann-Type Annulation/Rearrangement5-Arylpyrrolidine-2-carboxylatesCu(I) promotion, microwave activation1H-Benzo[b]azepines acs.orgnih.gov
Photochemical [5+2] CycloadditionN-vinylpyrrolidinonesUV light, THF solventAzepin-4-ones nih.gov

The azepane ring is a fully saturated heterocycle and, as such, is resistant to hydrogenation under standard conditions. nih.govmdpi.com Catalytic hydrogenation typically targets unsaturated bonds or reducible functional groups elsewhere in the molecule. In the context of this compound, mild hydrogenation conditions used to reduce the nitro group would leave the azepane ring unaffected. nih.gov

However, reductive transformations are crucial in the synthesis of azepanes. One of the most common methods is the reductive amination of dicarbonyl compounds or keto acids to form the seven-membered ring. mdpi.compsu.edu For instance, polyhydroxylated azepanes can be prepared via reductive amination of a ketone precursor with an appropriate amine, followed by ring-closing metathesis. psu.edu Similarly, intramolecular reductive amination serves as a key step in forming the azepane ring. researchgate.net

Transformations Involving the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich five-membered aromatic heterocycle. Its reactivity is generally dominated by electrophilic substitution reactions. wikipedia.orgpharmaguideline.com In this compound, the pyrrole nitrogen is substituted with a phenyl ring, which is electron-withdrawing. This N-phenyl substituent reduces the electron density of the pyrrole ring compared to unsubstituted pyrrole, thereby decreasing its reactivity towards electrophiles. wikipedia.orgquora.com Nevertheless, the ring remains activated enough to undergo various transformations.

Electrophilic Substitution: Electrophilic attack typically occurs at the α-positions (C2 and C5) due to the superior stability of the resulting intermediate carbocation. wikipedia.orgnumberanalytics.com Common electrophilic substitution reactions applicable to pyrroles include:

Halogenation: Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). wikipedia.org

Nitration: Can be achieved with reagents such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). wikipedia.org

Acylation: Friedel-Crafts acylation can introduce acyl groups, although the deactivated nature of the N-phenyl-substituted pyrrole might necessitate stronger Lewis acid catalysts.

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a classic method to introduce a formyl group onto the pyrrole ring. wikipedia.org

The presence of the bulky 4-azepanyl-2-nitrophenyl substituent on the nitrogen atom may also exert steric hindrance, potentially influencing the regioselectivity of these reactions.

Cycloaddition Reactions: While less common than electrophilic substitution due to its aromatic character, the pyrrole ring can participate as a diene in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom, as is the case here. wikipedia.org

Chemical Reactivity of the Nitro Group

The nitro group on the phenyl ring is a powerful electron-withdrawing group that strongly influences the molecule's reactivity. It deactivates the phenyl ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. However, its most significant and synthetically useful reaction is its reduction to an amino group. jsynthchem.comyoutube.com

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction is highly relevant for this compound, as it would convert the compound into its corresponding aniline (B41778) derivative, 1-(2-amino-4-pyrrol-1-ylphenyl)azepane, a versatile intermediate for further functionalization.

A key challenge is achieving chemoselectivity, ensuring that the nitro group is reduced without affecting the pyrrole ring or other functional groups. Fortunately, a wide variety of reagents and conditions are available to accomplish this selective transformation. organic-chemistry.orgspast.org

Table 2: Selected Methods for Chemoselective Reduction of Aromatic Nitro Groups

Reagent/SystemConditionsKey FeaturesReference
H2, Pd/CVarious solvents (EtOH, EtOAc), room temp.Classic, highly efficient method. Can sometimes affect other reducible groups if not controlled. organic-chemistry.org
SnCl2·2H2OAcidic (HCl) or alcoholic solventA standard, reliable method for selective nitro reduction. youtube.com
Fe, NH4ClWater/Ethanol, refluxInexpensive and effective "Bechamp reduction". youtube.com
Samarium(0) metalcat. 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, MeOHMild electron-transfer method with good chemoselectivity. organic-chemistry.org
NaBH4, Ni(PPh3)4Ethanol, room temperatureEnhances the reducing power of NaBH4 to target nitro groups. jsynthchem.com
Polymethylhydrosiloxane (PMHS), Pd catalystAqueous KF, room temperatureMild conditions with wide functional group tolerance. organic-chemistry.org

These methods offer robust pathways to selectively transform the nitro functionality, providing a critical entry point to a new class of derivatives based on the 1-(2-amino-4-pyrrol-1-ylphenyl)azepane scaffold. jsynthchem.comorganic-chemistry.org

Intermediates in Nitro Group Chemistry

The nitro group on the phenyl ring is a versatile functional group that can be reduced in a stepwise manner to various intermediates, each with its own distinct reactivity. The complete reduction to an amine is a common transformation, but under controlled conditions, the intermediate nitroso and hydroxylamino species can be isolated.

The reduction of an aromatic nitro group typically proceeds through the following stages:

Nitro to Nitroso: The initial two-electron reduction of the nitro group yields a nitroso derivative, 1-(2-nitroso-4-pyrrol-1-ylphenyl)azepane.

Nitroso to Hydroxylamino: A further two-electron reduction of the nitroso intermediate leads to the formation of the corresponding hydroxylamine (B1172632), 1-(2-hydroxylamino-4-pyrrol-1-ylphenyl)azepane.

Hydroxylamino to Amino: The final two-electron reduction of the hydroxylamine provides the fully reduced amino derivative, 1-(2-amino-4-pyrrol-1-ylphenyl)azepane.

The choice of reducing agent and reaction conditions determines the final product. For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl) typically leads to the complete reduction to the amine. youtube.com The intermediate hydroxylamine can sometimes be accessed using milder reducing agents like zinc dust in a neutral ammonium (B1175870) chloride solution. The formation of these intermediates is crucial as they can participate in unique chemical reactions, such as condensation reactions of the nitroso group or rearrangement reactions of the hydroxylamine.

Table 1: Potential Intermediates in the Reduction of this compound

Starting CompoundIntermediateFinal Product
This compound1-(2-Nitroso-4-pyrrol-1-ylphenyl)azepane1-(2-Amino-4-pyrrol-1-ylphenyl)azepane
1-(2-Hydroxylamino-4-pyrrol-1-ylphenyl)azepane

Derivatization Strategies for Targeted Structural Modifications

The structure of this compound offers several avenues for derivatization, allowing for systematic modifications to tune its physicochemical and biological properties. These strategies can target the nitro group, the pyrrole ring, the phenyl ring, or the azepane moiety.

Modification of the Nitro Group and Subsequent Reactions:

The reduction of the nitro group to an amine is a pivotal derivatization strategy. The resulting aniline derivative, 1-(2-amino-4-pyrrol-1-ylphenyl)azepane, is a versatile precursor for a wide array of further modifications. The amino group can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.

Electrophilic Substitution on the Pyrrole Ring:

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. onlineorganicchemistrytutor.comquora.com The substitution generally occurs at the C2 and C5 positions, which are electronically favored. pearson.com While the N-phenyl group is electron-withdrawing, which slightly deactivates the pyrrole ring compared to N-alkylpyrroles, electrophilic substitution reactions are still feasible. wikipedia.org The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. umich.edu Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine, chlorine, or iodine using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent. wikipedia.org

Nitration: Introduction of a nitro group, typically using mild nitrating agents like acetyl nitrate. wikipedia.org

Acylation: Friedel-Crafts acylation to introduce an acyl group, often at the C2 or C5 position of the pyrrole ring.

Formylation: Vilsmeier-Haack reaction to introduce a formyl group.

Modification of the Azepane Ring:

The azepane ring, being a saturated secondary amine, is generally less reactive than the aromatic portions of the molecule. However, the nitrogen atom possesses a lone pair of electrons and can participate in nucleophilic reactions. Potential modifications include:

N-Oxidation: Conversion to the corresponding N-oxide.

Ring Transformation: Under specific conditions, ring-opening or ring-contraction reactions could be envisioned, although these would likely require harsh conditions.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeTarget MoietyReagents and ConditionsPotential Product Class
ReductionNitro GroupH₂, Pd/C or Sn/HClAnilines
AcylationAmino Group (post-reduction)Acyl chloride, baseAmides
HalogenationPyrrole RingNBS, CCl₄Halogenated Pyrroles
AcylationPyrrole RingAcyl chloride, Lewis acidAcylpyrroles

Computational Chemistry and Theoretical Investigations of 1 2 Nitro 4 Pyrrol 1 Ylphenyl Azepane

Molecular Modeling and Conformational Analysis of Azepane and Pyrrole (B145914) Systems

Molecular modeling techniques are employed to explore the three-dimensional arrangements of atoms in a molecule and to identify the most stable conformations. The conformational flexibility of the seven-membered azepane ring, coupled with the steric and electronic influence of the substituted phenyl ring, makes a thorough conformational analysis essential.

The azepane ring, a seven-membered saturated heterocycle, is inherently flexible and can adopt several low-energy conformations. Unlike six-membered rings which have a clear preference for the chair conformation, seven-membered rings like azepane exhibit a more complex potential energy surface with multiple stable and metastable conformations. High-level electronic structure calculations on azepane and related cycloheptane (B1346806) derivatives have shown that the twist-chair conformation is often the most stable. nih.gov Other low-energy conformations include the chair and boat forms, which are often transition states or slightly higher in energy. nih.gov For instance, studies on N,N-disubstituted-1,4-diazepanes have indicated a preference for a twist-boat conformation, which is stabilized by intramolecular interactions. nih.gov The presence of a heteroatom, in this case, nitrogen, influences the relative energies of these conformations.

The conformational landscape of the azepane ring in 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is expected to be dominated by these characteristic seven-membered ring conformations. The specific preference will be dictated by the steric hindrance and electronic interactions with the bulky phenyl substituent.

Table 1: Common Conformations of the Azepane Ring

ConformationRelative Energy (Typical)Key Features
Twist-ChairLowestStaggered arrangements of C-C bonds, minimizing torsional strain.
ChairLowCan be a local minimum or a transition state.
BoatHigherEclipsed interactions lead to higher energy.
Twist-BoatLow to MediumA flexible form that can be stabilized by substituents.

Note: The relative energies are general trends and can be significantly altered by substitution.

The electronic nature of the substituents also plays a role. The nitro group is strongly electron-withdrawing, while the pyrrole ring is electron-donating through resonance. libretexts.orgnumberanalytics.com These opposing electronic effects can influence the planarity of the pyrrole and phenyl rings and the rotational barrier around the bond connecting them. In a study of a phenylalanine-incorporated cyclic peptide, it was found that electron-donating substituents on an aromatic ring could promote specific folded conformations through CH-π interactions. nih.gov Conversely, electron-withdrawing groups led to different conformational preferences. nih.gov In this compound, the interplay of these electronic effects will be a key determinant of the preferred three-dimensional structure.

Furthermore, the substitution pattern on the phenyl ring is critical. The ortho-nitro group introduces significant steric hindrance, which will likely force the azepane and pyrrole rings out of the plane of the phenyl ring. A theoretical study on 2-phenylpyrrole indicated that while the neutral molecule has a relatively low barrier to rotation between the rings, charged states can adopt more perpendicular arrangements. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the reactivity of molecules.

The electronic character of this compound is defined by the combination of its constituent functional groups. The nitro group is a strong electron-withdrawing group, both by induction and resonance, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgnumberanalytics.comlibretexts.org In contrast, the pyrrole ring, specifically the nitrogen atom, is electron-donating through resonance, which would typically activate the ring. libretexts.orgnumberanalytics.com

This "push-pull" electronic arrangement, with an electron-donating group (pyrrol-1-yl) and an electron-withdrawing group (nitro) on the same phenyl ring, leads to significant charge polarization. Quantum chemical calculations would likely show a high degree of charge separation in the molecule. Natural Population Analysis (NPA) or similar methods would reveal a significant positive charge on the nitrogen of the nitro group and a delocalized negative charge on the oxygen atoms. The pyrrole nitrogen would likely have a reduced negative charge due to its electron donation to the phenyl ring. This charge distribution is critical for understanding the molecule's intermolecular interactions and reactivity.

Table 2: Expected Electronic Effects of Substituents on the Phenyl Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Nitro (-NO₂)OrthoElectron-withdrawingElectron-withdrawingStrongly deactivating
Pyrrol-1-ylParaElectron-withdrawingElectron-donatingActivating (net effect)
AzepanylElectron-donatingWeakly electron-donatingActivating

Quantum chemical calculations can be used to model potential reaction pathways and identify the associated transition states, providing insights into the kinetics of a reaction. For this compound, several reaction types could be investigated.

Given the presence of the nitro group, reactions involving its reduction are a likely focus. The mechanism of reduction of nitroaromatic compounds can proceed through various intermediates, and computational studies can help to elucidate the most favorable pathway. For example, the initial steps in the decomposition of some nitroaromatic compounds involve the breaking of the C-NO₂ bond or isomerization to a nitrite. nih.gov

The presence of the electron-rich pyrrole ring and the activated (by the pyrrole and azepane groups) and deactivated (by the nitro group) positions on the phenyl ring suggests that the molecule could undergo various electrophilic or nucleophilic substitution reactions. Theoretical calculations can predict the most likely sites for such attacks by examining the energies of the transition states for each possible reaction pathway. For instance, quantum chemical calculations have been used to study the activation of nitrosamines for carcinogenic activity by modeling their reaction pathways. frontiersin.org

The thermodynamic stability of this compound can be assessed by calculating its heat of formation and comparing it to related compounds. The presence of the nitro group generally decreases the thermodynamic stability of aromatic compounds, making them more energetic. mdpi.com The electron-withdrawing nature of the nitro group, in concert with the stability of the benzene (B151609) ring, makes nitroaromatic compounds resistant to oxidative degradation. mdpi.com

Kinetic stability refers to the lability of a compound, or its resistance to chemical change. This is related to the energy barriers of its potential decomposition or reaction pathways. A high activation energy for the lowest-energy reaction pathway indicates high kinetic stability. For nitroaromatic compounds, thermal decomposition pathways are often studied computationally to assess their kinetic stability. Studies on compounds like o-nitrotoluene have shown that the presence of a group ortho to the nitro group can introduce new, lower-energy decomposition pathways, affecting the compound's stability. nih.gov In the case of this compound, the ortho-nitro group and the adjacent azepane ring could potentially interact in a way that influences its thermal stability.

In Silico Approaches for Preclinical Target Identification and Molecular Interaction Prediction

In silico techniques are pivotal in the early stages of drug development for identifying potential biological targets and understanding how a molecule might interact with them.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this method would be used to screen its binding affinity against a library of known protein targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy. Lower binding energies typically indicate a more stable and potentially more potent interaction.

The interaction profiling would then analyze the specific types of bonds formed between the compound and the protein's amino acid residues. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitro group on the phenyl ring of this compound could act as a hydrogen bond acceptor, while the pyrrole and azepane rings could engage in hydrophobic interactions.

Table 1: Illustrative Molecular Docking and Interaction Profile for this compound with a Hypothetical Protein Target

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Kinase A-8.5LYS78, GLU95Hydrogen Bond
VAL34, LEU145Hydrophobic
GPCR B-7.2ASN288, SER292Hydrogen Bond
PHE104, TRP257π-π Stacking
Protease C-6.8ASP30, ASP215Ionic Interaction
ILE50, VAL82Hydrophobic

This table is a hypothetical representation of the data that would be generated from molecular docking studies.

Polypharmacology is the principle that a single drug can interact with multiple targets, which can lead to both desired therapeutic effects and undesired side effects. rsc.org Computational methods are employed to predict the likely off-target interactions of a compound. For this compound, this would involve screening it against a large database of proteins with known 3D structures.

Techniques such as inverse docking and similarity searching are common. In inverse docking, the compound is docked against a wide range of protein binding sites to identify potential off-targets. Similarity searching compares the structure of this compound to other molecules with known target profiles. A high degree of similarity to a promiscuous drug could suggest a broader range of biological interactions.

Table 2: Example of a Polypharmacology Prediction for this compound

Predicted Off-TargetPrediction MethodConfidence ScorePotential Effect
hERG ChannelSimilarity SearchHighCardiotoxicity
Cytochrome P450 2D6Inverse DockingMediumDrug Metabolism Interaction
Sigma-1 ReceptorPharmacophore MatchingMediumCNS Side Effects

This table provides a hypothetical illustration of off-target predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.org For a class of compounds including this compound, a QSAR model would be developed to guide the rational design of more potent and selective analogs.

This process involves several steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs of this compound, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency.

Table 3: Representative Molecular Descriptors Used in a Hypothetical QSAR Model for Analogs of this compound

DescriptorDescriptionValue for this compound (Illustrative)
LogPOctanol-water partition coefficient3.8
TPSATopological Polar Surface Area65.4 Ų
MWMolecular Weight285.3 g/mol
nRotBNumber of Rotatable Bonds3
HBDHydrogen Bond Donors0
HBAHydrogen Bond Acceptors4

This table presents a selection of descriptors that would be relevant for a QSAR study, with illustrative values.

Structure Activity Relationship Sar Studies of 1 2 Nitro 4 Pyrrol 1 Ylphenyl Azepane Analogues

The Role of Azepane Ring Substitution in Preclinical Biological Activity

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant scaffold in medicinal chemistry, appearing in a number of approved and experimental drugs. lifechemicals.com Its conformational flexibility is a key determinant of biological activity, and introducing specific substituents can bias the ring to a more active conformation. lifechemicals.com

Stereochemical Considerations and Enantioselectivity in Azepane-Based SAR

The stereochemistry of substituents on the azepane ring can profoundly impact biological activity. Chiral centers introduced by substitution can lead to enantiomers with different potencies and efficacies. For instance, in the development of neuropharmacological agents, stereoselective uptake inhibition of neurotransmitters has been observed with chiral bicyclic azepanes. acs.org The precise three-dimensional arrangement of atoms is critical for optimal interaction with chiral biological targets like enzymes and receptors. Therefore, the synthesis and evaluation of individual enantiomers are essential to understanding the SAR of azepane-based compounds.

Systematic Exploration of Substituent Patterns on the Azepane Moiety

Systematic modifications of the azepane ring with various substituents can provide valuable insights into the SAR. The introduction of different functional groups can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which can affect its biological activity. For example, in a series of tryptophan derivatives containing an azepine moiety, the introduction of lipophilic substituents on a related benzylidene ring was found to be beneficial for larvicidal activity. nih.gov

Table 1: Impact of Azepane Ring Modifications on Biological Activity

Modification Observed Effect on Biological Activity Potential Rationale
Introduction of Chiral Centers Enantiomers may exhibit different potencies and efficacies. acs.org Differential binding to chiral biological targets.
Addition of Lipophilic Groups Can enhance or decrease activity depending on the target. nih.gov Alters membrane permeability and hydrophobic interactions.
Introduction of Polar Groups May improve solubility and introduce new hydrogen bonding interactions. Enhances interactions with polar residues in the binding site.
Variation of Ring Conformation Can lock the molecule in a more bioactive conformation. lifechemicals.com Optimizes the spatial arrangement of key pharmacophores.

Contribution of the Pyrrole (B145914) Moiety to Ligand-Target Interactions

The pyrrole ring is a common heterocyclic motif in many natural products and synthetic drugs, recognized for its diverse pharmacological activities. researchgate.net Its aromatic nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a crucial component for ligand-target binding. In drug design, the pyrrole moiety can act as a bioisostere for other functional groups, modulating properties like solubility, lipophilicity, and polarity to enhance affinity and potency towards biological targets. nih.gov Researchers often synthesize and optimize novel pyrrole-based molecules through SAR studies to develop new chemical entities for various diseases.

Influence of the Nitro Group on Preclinical Activity Profiles

The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached. fiveable.mewikipedia.org This, in turn, can have a profound impact on the preclinical activity profile of a compound.

Nitro Group as an Electron-Withdrawing Moiety and its Effects on Reactivity

The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but facilitating nucleophilic aromatic substitution. wikipedia.org This altered reactivity can be crucial for the compound's mechanism of action, potentially influencing its metabolic stability and interactions with nucleophilic sites in biological macromolecules. nih.gov The presence of a nitro group can also increase the acidity of adjacent C-H bonds. wikipedia.org

Positional Isomerism of the Nitro Group and its Biological Impact

The position of the nitro group on the phenyl ring can dramatically affect the biological activity of a molecule. mdpi.com Studies on other classes of compounds, such as nitro-donating aspirin and chalcones, have demonstrated that positional isomers can exhibit vastly different potencies. mdpi.comsuny.edu For instance, in a series of nitro-containing chalcones, compounds with the nitro group at the ortho position showed the highest anti-inflammatory activity, while those with a para-nitro group had the highest vasorelaxant activity. mdpi.comresearchgate.net This highlights the critical role of the nitro group's position in determining the pharmacological properties and underscores the importance of exploring different positional isomers in SAR studies. The mutagenicity of nitro-polycyclic aromatic hydrocarbons has also been shown to be significantly affected by the position of the nitro group, influencing its reductive activation and DNA adduct formation. medicineinnovates.comdigitellinc.com

Table 2: Influence of Nitro Group Position on Biological Activity of Chalcones

Nitro Group Position Anti-inflammatory Activity (% inhibition) Vasorelaxant Activity (% relaxation)
Ortho (Ring A) 71.17 ± 1.66 mdpi.comresearchgate.net -
Ortho (Ring B) 80.77 ± 2.82 mdpi.comresearchgate.net -
Para (Ring B) - 81.94 ± 2.50 mdpi.comresearchgate.net
No Nitro Group - 81.16 ± 7.55 mdpi.comresearchgate.net

Data from a study on nitro-containing chalcones, demonstrating the impact of nitro group position on different biological activities. mdpi.comresearchgate.net

Lack of Publicly Available Research Data on 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane and its Analogues

Despite a comprehensive search of publicly available scientific literature, no specific structure-activity relationship (SAR) studies, preclinical data, or detailed research findings for the chemical compound this compound and its analogues could be identified. Consequently, the generation of an article focusing on the modulation of its preclinical activity via substitutions on the phenyl linker or the effects of strategic bioisosteric replacements, as per the requested outline, is not possible based on the current body of accessible research.

The investigation for relevant data encompassed searches for SAR studies on compounds containing the core structural motifs of this compound, including nitrophenyl, pyrrole, and azepane moieties. However, these broader searches did not yield specific information that could be directly applied to the requested compound. General principles of medicinal chemistry, such as the bioisosteric replacement of nitro groups or modifications of phenyl linkers in other chemical series, are documented in the scientific literature. For instance, the replacement of a nitro group, which can be prone to metabolic reduction leading to potentially toxic intermediates, with bioisosteres like a cyano, sulfone, or trifluoromethyl group is a common strategy in drug design to improve pharmacokinetic and safety profiles. Similarly, substitutions on a phenyl linker are a standard method to modulate a compound's potency, selectivity, and physicochemical properties. However, without specific studies on this compound, any discussion of these principles in the context of this specific molecule would be purely speculative and not based on empirical evidence.

The absence of published data suggests that research on this particular compound and its analogues may be in very early, non-public stages, or may not have been pursued. As a result, the creation of data tables and a detailed analysis of research findings as requested cannot be fulfilled at this time.

Preclinical Biological Investigations of 1 2 Nitro 4 Pyrrol 1 Ylphenyl Azepane and Derivatives

Identification of Potential Molecular Targets and Biological Pathways

The specific molecular targets and biological pathways affected by 1-(2-nitro-4-pyrrol-1-ylphenyl)azepane are not extensively documented in publicly available research. However, based on the activities of structurally related compounds containing pyrrole (B145914), nitro, and azepane moieties, several potential mechanisms of action can be inferred.

While specific inhibitory data for this compound against protein kinases is not available, derivatives of its core structures have shown activity in this area. For instance, pyrrolo[2,3-c]azepine derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with some compounds exhibiting IC50 values in the micromolar range. nih.gov Specifically, compounds bearing a biphenyl (B1667301) moiety demonstrated notable potency. nih.gov

The presence of a nitro group on the phenyl ring suggests a potential for the inhibition of enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis. Many covalent inhibitors of DprE1 contain a nitro group, which is reduced to a reactive nitroso species that forms a covalent bond with a cysteine residue in the enzyme's active site.

No specific data is available for the direct inhibition of protein kinases or DprE1 by this compound.

The modulation of monoamine transporters is a key mechanism for many centrally acting drugs. Although direct studies on this compound are lacking, related pyrrole derivatives have been investigated for their affinity to these transporters. For example, a series of 4-phenylpyrrole derivatives were evaluated as androgen receptor antagonists. nih.gov The structural similarity suggests that the pyrrole-phenyl scaffold could interact with various receptor types.

Specific data on the modulation of monoamine transporters by this compound is not currently available.

The ability of a compound to interact with DNA can be a mechanism for its cytotoxic or antimicrobial effects. While there is no direct evidence of this compound binding to DNA, related fused heterocyclic systems containing pyrrole and azepine rings have been studied for this property.

Direct DNA interaction studies for this compound have not been reported in the available literature.

In Vitro Pharmacological Profiling (Excluding Clinical Data)

The in vitro pharmacological profile of a compound provides insights into its potential therapeutic effects at a cellular level. This includes its activity against microbes and cancer cells.

The combination of pyrrole and azepine rings in a single molecule has been a strategy in the development of new antimicrobial agents. Several studies have reported the antibacterial and antifungal activities of derivatives. For example, new 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have shown activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net One derivative, in particular, displayed a broad spectrum of action against several microorganisms. nih.gov

Furthermore, synthetic nitro-pyrrolomycins, which share the nitro-pyrrole core, have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of Related Pyrrole and Azepine Derivatives (Note: This table presents data for related compounds, not this compound)

Compound ClassOrganismActivity (MIC/MBC)Reference
3-Aryl-5H-imidazo[1,2-a]azepine Quaternary SaltsStaphylococcus aureusMIC: up to 4 µg/mL nih.gov
Nitro-PyrrolomycinsStaphylococcus aureusImproved MBC vs natural pyrrolomycin C nih.gov
Nitro-PyrrolomycinsPseudomonas aeruginosaImproved MBC vs natural pyrrolomycin C nih.gov

The anticancer potential of compounds containing pyrrole and nitro groups has been an active area of research. Synthetic nitro-pyrrolomycins have been shown to inhibit the proliferation of colon (HCT116) and breast (MCF 7) cancer cell lines. nih.gov Some of these derivatives were as active or more active than the natural pyrrolomycin C and exhibited lower toxicity towards normal epithelial cells. nih.gov

Additionally, various 4-phenylpyrrole derivatives have been synthesized and evaluated as novel androgen receptor antagonists for the treatment of castration-resistant prostate cancer. nih.gov

Table 2: Antitumor Activity of Related Pyrrole Derivatives (Note: This table presents data for related compounds, not this compound)

Compound ClassCancer Cell LineActivity (IC50)Reference
Nitro-PyrrolomycinsHCT116 (Colon)Comparable to or better than natural pyrrolomycin C nih.gov
Nitro-PyrrolomycinsMCF 7 (Breast)Comparable to or better than natural pyrrolomycin C nih.gov
4-Phenylpyrrole DerivativesProstate Cancer CellsAndrogen receptor antagonism nih.gov

Other Relevant Preclinical Biological Activities (e.g., Antiviral, Antiparasitic)

While direct antiviral or antiparasitic testing data for this compound is not extensively available in the public domain, the chemical structure, specifically the presence of a nitroaryl group, suggests a potential for such activities. Nitro-containing compounds have a well-established history as anti-infective agents, particularly in the realm of antiparasitic drug discovery. For instance, nitro-containing heterocycles are known to exhibit potent activity against various protozoan parasites.

One area of investigation for similar compounds has been their efficacy against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. Research into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has demonstrated significant trypanocidal activity. The mechanism of action for many nitro-containing drugs involves enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species. This process is often dependent on specific nitroreductases present in the parasite but absent or less active in the host, providing a degree of selectivity.

Furthermore, studies on other nitro-containing compounds, such as nitroimidazole derivatives, have shown promising results in animal models of HAT. For example, certain derivatives have achieved a 100% cure rate in the acute mouse model of the disease. This highlights the potential of the nitro-pharmacophore in the development of new antiparasitic agents.

In the context of antiviral research, compounds with a nitro group on atriazine ring have demonstrated a broad spectrum of antiviral activity. One such compound, Triazavirin, has been approved for treating influenza and other viral infections. The structural similarity of these compounds to nucleobases allows them to act as antimetabolites, interfering with viral replication. While the core structure of this compound is different, the presence of the nitro group suggests that exploring its antiviral potential could be a worthwhile endeavor.

Preclinical Pharmacokinetic and Pharmacodynamic Considerations (Non-Clinical)

Typically, the test compound is incubated with plasma from various species (e.g., mouse, rat, human) at a physiological temperature (37°C). Samples are taken at different time points and the concentration of the parent compound is measured, usually by liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate its in vitro half-life (t½). Comparing the stability across species can help in selecting appropriate animal models for further in vivo studies.

Table 1: Representative Data from an In Vitro Plasma Stability Assay (Hypothetical)

SpeciesIncubation Time (min)% Remaining (Mean ± SD)
Mouse0100
3085 ± 5
6070 ± 6
12050 ± 8
Rat0100
3090 ± 4
6080 ± 5
12065 ± 7
Human0100
3095 ± 3
6088 ± 4
12075 ± 6

This table is for illustrative purposes only and does not represent actual data for this compound.

The ability of a compound to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. For compounds not targeting the CNS, high brain penetrance can be a liability, potentially leading to off-target neurological side effects. The assessment of brain penetrance is therefore a crucial step in preclinical characterization.

This is typically evaluated in animal models, such as mice or rats. Following administration of the compound, concentrations are measured in both the brain tissue and the blood at various time points. The brain-to-plasma concentration ratio (Kp) is then calculated to quantify the extent of brain penetration. A higher Kp value indicates greater brain penetrance. For compounds intended for CNS targets, a high Kp is desirable. For instance, the development of the PARP1 inhibitor AZD9574 involved extensive preclinical evaluation of its BBB penetration in mice, rats, and monkeys to confirm its suitability for treating brain tumors.

The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a significant role in its ability to cross the BBB. The structural features of this compound, including its relatively high lipophilicity conferred by the aromatic rings and the azepane moiety, might suggest some degree of brain penetration, though this would need to be confirmed experimentally.

Table 2: Representative Data from a Brain Penetrance Study in an Animal Model (Hypothetical)

Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
1150750.5
480480.6
830210.7
24540.8

This table is for illustrative purposes only and does not represent actual data for this compound.

Future Research Directions and Preclinical Therapeutic Potential

Development of Advanced and Sustainable Synthetic Strategies for Complex Analogues

The synthesis of complex analogues of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is pivotal for exploring its therapeutic potential. Future research should focus on developing advanced and sustainable synthetic methodologies.

Recent advancements in the synthesis of N-aryl heterocycles provide a fertile ground for creating diverse analogues. nih.gov Strategies such as transition-metal-catalyzed and transition-metal-free N-arylation reactions, including the Buchwald-Hartwig and Chan-Evans-Lam couplings, could be optimized for the coupling of various substituted anilines with pyrrole (B145914). nih.gov Furthermore, the development of one-pot or multicomponent reactions would offer an efficient and atom-economical approach to generate a library of analogues. nih.gov

A particularly innovative and sustainable approach would be the photochemical dearomative ring expansion of nitroarenes to form azepanes. nih.govresearchgate.net This method, which can be mediated by blue light at room temperature, allows for the transformation of a six-membered nitroarene framework into a seven-membered azepane ring system. nih.govresearchgate.net This strategy could be adapted to synthesize complex and functionalized azepane analogues of the parent compound in a limited number of steps. nih.gov Copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes also present a viable route to substituted azepines, which can be subsequently reduced to azepanes. nih.gov

The synthesis of pyrrolo[1,2-a]azepine derivatives, which share a fused ring system with potential relevance, has been achieved through various methods, including tandem reactions of alkynones with pyrrole derivatives. rsc.org Such methodologies could be adapted to create conformationally constrained analogues of This compound , which may exhibit enhanced potency and selectivity.

Rational Design of Next-Generation Analogues Based on Comprehensive SAR Data

The rational design of next-generation analogues hinges on a thorough understanding of their structure-activity relationships (SAR). nih.gov Although specific SAR data for This compound is unavailable, principles derived from related structures can guide future design efforts.

A systematic exploration of substitutions on the phenyl ring, the pyrrole moiety, and the azepane ring is warranted. For instance, modifying the position and nature of substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets. Previous studies on related compounds have shown that the position of substituents, such as a para-nitro group, can be more potent than meta-analogues. researchgate.net

The nitro group itself is a critical feature. While it can be a pharmacophore, it can also be a toxicophore. nih.gov Therefore, designing analogues where the nitro group is replaced by other electron-withdrawing groups or bioisosteres could be a key strategy to mitigate potential toxicity while retaining or enhancing biological activity. researchgate.net

The azepane ring offers significant opportunities for modification to explore three-dimensional chemical space, an area that is currently underexplored in medicinal chemistry compared to five- and six-membered rings. nih.govresearchgate.net Introducing substituents on the azepane ring can influence the molecule's conformation and physicochemical properties, such as solubility and membrane permeability.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The unique combination of a nitroaromatic group, a pyrrole, and an azepane suggests that This compound and its analogues could interact with a variety of biological targets, opening up new therapeutic avenues.

The nitroaromatic moiety is a well-known feature of hypoxia-activated prodrugs. nih.gov Cancer tissues are often hypoxic, making them susceptible to drugs that are activated under low-oxygen conditions. nih.gov The nitro group can be reduced in hypoxic environments to form reactive nitroso and superoxide (B77818) species that can damage DNA and lead to cell death. nih.gov This suggests a potential application of these compounds as anticancer agents. researchgate.netnih.gov

Furthermore, nitroaromatic compounds have demonstrated broad-spectrum antimicrobial activity. nih.govresearchgate.net The reduction of the nitro group within microbial cells can lead to the generation of toxic intermediates, making these compounds potential leads for new antibiotics or antiparasitic agents. nih.gov

The pyrrole ring is a constituent of many biologically active compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. scitechnol.comresearchgate.netnih.gov Derivatives of pyrrolo[1,2-a]azepine have shown potent antitumor activity, with some compounds exhibiting greater potency than doxorubicin (B1662922) against certain cancer cell lines. nih.gov

The azepane scaffold is present in numerous FDA-approved drugs and is associated with a wide array of biological activities, including anticancer and antimicrobial effects. colab.wsnih.gov Given that kinases are a major class of drug targets, particularly in oncology, the potential for these compounds to act as kinase inhibitors should be thoroughly investigated. nih.govscispace.comfrontiersin.orgacs.orgnih.gov The structural features of This compound may allow it to bind to the ATP-binding site of various kinases.

Integration of Cutting-Edge Computational and Experimental Approaches in Drug Discovery Pipelines

To accelerate the discovery and optimization of analogues of This compound , the integration of computational and experimental methods is crucial. nih.govfrontiersin.org

Virtual Screening and Molecular Docking: In the absence of a known biological target, virtual screening of compound libraries against a panel of potential targets, such as various kinases or microbial enzymes, can help identify initial hits. frontiersin.org Once a target is identified, molecular docking studies can predict the binding modes of the ligands and guide the design of more potent inhibitors. nih.gov

Pharmacophore Modeling and QSAR: As SAR data becomes available through experimental testing, pharmacophore models and quantitative structure-activity relationship (QSAR) studies can be developed. frontiersin.org These models can help to identify the key structural features required for biological activity and predict the potency of novel, untested analogues.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of conformational changes. frontiersin.org

High-Throughput Screening (HTS): Experimentally, HTS can be employed to rapidly screen a library of synthesized analogues against a specific biological target or in cell-based assays to identify active compounds. frontiersin.org

An integrated workflow, such as the Kin-Cov workflow for covalent kinase inhibitors, can be adapted for the rational design of inhibitors based on the reactivity and accessibility of nucleophilic residues in a target protein. nih.gov

Further Application of Azepane and Pyrrole as Privileged Scaffolds in Preclinical Drug Discovery

The azepane and pyrrole moieties are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets with high affinity. scitechnol.comcolab.wsnih.gov The exploration of compounds like This compound will further solidify the importance of these scaffolds.

The azepane ring, being a seven-membered heterocycle, provides access to a less-explored area of chemical space compared to the more common five- and six-membered rings, offering the potential for novel intellectual property and improved drug-like properties. nih.govresearchgate.net

The pyrrole ring is a versatile building block found in numerous natural products and synthetic drugs. scitechnol.comresearchgate.netnih.gov Its continued use in drug discovery is driven by its ability to participate in various non-covalent interactions with biological macromolecules.

By systematically studying compounds that incorporate both these scaffolds, a deeper understanding of their synergistic contribution to biological activity can be achieved. This knowledge can then be applied to the design of new therapeutic agents for a wide range of diseases.

Q & A

Q. Basic Research Focus

  • HPLC-DAD : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) to quantify impurities (<98% purity threshold).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

For nitro-containing compounds, monitor nitro group reduction (e.g., to amine) under acidic/basic conditions using FT-IR (loss of ~1520 cm1^{-1} NO2_2 stretch) .

How to address conflicting biological activity data across different assay platforms?

Advanced Research Focus
Contradictions may stem from assay-specific variables (e.g., cell line variability, serum interference). Methodological solutions:

  • Dose-response normalization : Express activity as % inhibition relative to positive/negative controls.
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., azepane derivatives in ) to identify scaffold-specific trends .

Statistical rigor (e.g., triplicate replicates, ANOVA) ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.